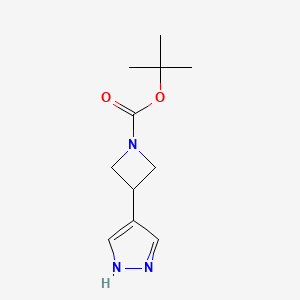

tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate

Description

Properties

CAS No. |

2229324-53-0 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)8-4-12-13-5-8/h4-5,9H,6-7H2,1-3H3,(H,12,13) |

InChI Key |

IBPWSHWPGMHAAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azetidine Core with Boc Protection

The initial step in the preparation of tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate typically involves the synthesis of a Boc-protected azetidine intermediate such as tert-butyl 3-hydroxyazetidine-1-carboxylate or tert-butyl 3-oxoazetidine-1-carboxylate. These intermediates are prepared from azetidine derivatives through established procedures:

Hydrogenation of 1-benzylazetidin-3-ol in tetrahydrofuran (THF) with 5% palladium on carbon catalyst at room temperature to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate, using TEMPO-mediated oxidation with sodium hypochlorite (NaClO) or via microchannel reactors with TEMPO-H2O2 or composite catalyst-O2 systems.

These steps establish the azetidine scaffold with the Boc protecting group necessary for further functionalization.

Formation of α,β-Unsaturated Azetidine Ester Intermediate

A key intermediate for introducing the pyrazolyl substituent is methyl (N-Boc-azetidin-3-ylidene)acetate, synthesized via the Horner–Wadsworth–Emmons (HWE) reaction starting from N-Boc-azetidin-3-one:

- The HWE reaction involves the condensation of N-Boc-azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in dry THF, yielding the α,β-unsaturated ester intermediate with yields around 60-72% after purification via vacuum distillation.

This intermediate features an activated double bond suitable for nucleophilic addition reactions.

Purification and Characterization

The final product, this compound, is typically purified by column chromatography or vacuum distillation techniques. Structural confirmation is obtained through:

Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^15N NMR provide detailed information on the chemical environment of the azetidine and pyrazole rings.

High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity.

Infrared (IR) spectroscopy identifies characteristic ester and carbamate carbonyl stretches.

Data Table: Summary of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of bases or acids to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is often used in assays to evaluate its effects on various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers investigate its ability to interact with specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate and analogous compounds:

Key Insights:

Functional Group Impact: Pyrazole vs. Thiazole: The 1H-pyrazol-4-yl group in the target compound provides aromaticity and hydrogen-bonding capacity, critical for kinase inhibition . Fluoromethyl vs. Cyanomethyl: Fluorination () improves metabolic stability and lipophilicity, whereas the cyanomethyl group () offers a reactive handle for further transformations .

Synthetic Challenges: The use of mercury amalgam in fluoromethylated derivatives () poses safety and environmental risks compared to the safer HPLC purification in hydroxybutyl analogs () . High-yield reactions (e.g., 97.6% in ) highlight the efficiency of DBU-mediated protocols for cyanomethyl derivatives .

Biological Relevance :

- Pyrazolyl and pyrrolopyrimidinyl derivatives () are prominent in JAK inhibitor development due to their ability to interact with ATP-binding pockets .

- Thiazole-containing analogs () may exhibit distinct target profiles due to sulfur’s electronegativity and larger atomic radius .

Research Findings and Data Tables

Table 1: Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

Tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and possible therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 236.27 g/mol

- CAS Number : 1314987-79-5

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study conducted by researchers, this compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, notably through the activation of caspase pathways. A case study involving human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.

- Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels in target cells, leading to oxidative damage and subsequent cell death.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the azetidine ring.

- Introduction of the pyrazole moiety via nucleophilic substitution.

- Esterification to obtain the final product.

Case Studies and Research Findings

Several studies have been published exploring the biological activities of related compounds:

- A study published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole derivatives, noting their potential as antimicrobial agents.

- Another research article focused on the structure-activity relationship (SAR) of azetidine derivatives, providing insights into how modifications influence biological activity.

Q & A

Advanced Research Question

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for reactions like oxidation (e.g., with KMnO₄) or nucleophilic substitution .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and steric hindrance in azetidine ring-opening reactions .

- Machine Learning (ML) : Train models on PubChem reaction datasets to recommend optimal catalysts (e.g., Pd vs. Cu for cross-coupling) .

What mechanistic insights explain the compound’s stability under varying pH conditions?

Advanced Research Question

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. The Boc group hydrolyzes rapidly under acidic conditions (pH <3), while the azetidine ring remains intact at neutral pH .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (D₂O) to probe rate-determining steps in hydrolysis pathways .

- pH-Rate Profiles : Correlate degradation rates with protonation states of the pyrazole nitrogen (pKa ~4.5) .

How does the compound’s stereochemistry influence its biological interactions?

Advanced Research Question

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test against targets like GPCRs or ion channels .

- Docking Simulations : Compare binding energies of (R)- and (S)-configurations using AutoDock Vina with crystal structures (PDB: 7TVD) .

- Circular Dichroism (CD) : Monitor conformational changes in protein targets upon enantiomer binding .

What in vitro assays are recommended to evaluate the compound’s potential in kinase inhibition?

Advanced Research Question

- Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseScan®) at 10 µM to identify hits. Follow up with dose-response curves (IC₅₀ determination) for JAK2 or EGFR kinases .

- Cellular Assays : Measure phospho-kinase levels via Western blot in HEK293T cells treated with 1–100 µM compound .

- Selectivity Index : Compare inhibition of target vs. off-target kinases (e.g., LCK, SRC) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.